molecular formula C12H9N7OS B11050439 Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-

Cat. No.: B11050439
M. Wt: 299.31 g/mol
InChI Key: AJWOJBOKJYRSAH-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- is unique due to its combination of oxadiazole and triazole rings, along with the phenyl group, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C12H9N7OS

Molecular Weight

299.31 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C12H9N7OS/c13-6-7-21-12-16-15-11(9-10(14)18-20-17-9)19(12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,18)

InChI Key

AJWOJBOKJYRSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)C3=NON=C3N

Origin of Product

United States

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